5-(3-chloroanilino)-N-(2,6-dimethylphenyl)triazolidine-4-carboxamide
Description
Properties
IUPAC Name |
5-(3-chloroanilino)-N-(2,6-dimethylphenyl)triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c1-10-5-3-6-11(2)14(10)20-17(24)15-16(22-23-21-15)19-13-8-4-7-12(18)9-13/h3-9,15-16,19,21-23H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIPJWYDSGCHSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3-chloroanilino)-N-(2,6-dimethylphenyl)triazolidine-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. Its unique structure, featuring a triazole ring and specific substituents, contributes to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is C17H16ClN5O, with a molecular weight of 341.8 g/mol. The compound can be represented structurally as follows:
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : The initial step often includes the reaction of appropriate precursors to form the triazole moiety.
- Substitution Reactions : The introduction of the chloroaniline and dimethylphenyl groups is achieved through nucleophilic substitution reactions.
- Carboxamide Formation : The final step involves the formation of the carboxamide group, which is crucial for its biological activity.
Biological Activity
Research has indicated that this compound exhibits several notable biological activities:
Anticancer Activity
In vitro studies have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : It showed IC50 values in the micromolar range, indicating potent anticancer properties comparable to established chemotherapeutics like cisplatin .
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antimicrobial activity:
- Bacterial Strains : Tested against Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli).
- Fungal Strains : Evaluated against Candida albicans.
- Findings : It exhibited significant antibacterial and antifungal activity with minimum inhibitory concentrations (MICs) ranging from 3.9 to 31.5 µg/ml .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzyme Activity : Potentially inhibiting key enzymes involved in cell proliferation.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through various signaling pathways.
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
- Study on Anticancer Activity :
- Antimicrobial Efficacy Study :
Comparative Analysis
To further illustrate the significance of this compound, a comparison with similar triazole derivatives can be made:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-amino-N-(3-chlorophenyl)-1H-1,2,4-triazole-4-carboxamide | Structure | Similar anticancer activity but lacks dimethylphenyl group |
| 5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-triazole-4-carboxamide | Structure | Different pharmacological profile due to furan substitution |
Comparison with Similar Compounds
Heterocyclic Core Modifications
Triazolidine vs. Pyrazole Carboxamides
Pyrazole carboxamides, such as those described in (e.g., compounds 3a–3p), share a carboxamide linkage and aromatic substituents but differ in their heterocyclic core. For example:
- 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) features a pyrazole ring with chloro and methyl substituents, yielding a melting point of 133–135°C and moderate herbicidal or fungicidal activity .
Triazolidine vs. Uracil Derivatives Uracil-based herbicides () act as protoporphyrinogen oxidase (Protox) inhibitors. For instance, 3-aryl-substituted uracils exhibit herbicidal activity due to their planar structure and hydrogen-bonding capacity. In contrast, the triazolidine ring in the target compound is non-aromatic and saturated, which may reduce planarity but improve solubility or metabolic stability .
Substituent Effects
N-(2,6-Dimethylphenyl) Group
This substituent is critical in agrochemicals like metalaxyl (a fungicide targeting oomycetes), where it enhances lipid solubility and membrane penetration . The target compound’s N-(2,6-dimethylphenyl) group likely contributes similar pharmacokinetic advantages but pairs with a triazolidine-carboxamide instead of a methoxyacetyl-alanine moiety.
3-Chloroanilino Group The chloro substituent on the aniline ring is a common bioisostere in agrochemicals, improving resistance to enzymatic degradation. In pyrazole derivatives (), chloro groups at analogous positions enhance potency, as seen in compound 3b (melting point 171–172°C, higher molecular weight due to Cl substitution) .
Structure-Activity Relationships (SAR)
- The target’s 3-chloroanilino group may similarly stabilize charge interactions .
- Aromatic Substitution : Para-substitutions (e.g., 4-fluorophenyl in compound 3d) in pyrazole carboxamides improve activity, suggesting that the target’s 2,6-dimethylphenyl group balances steric bulk and lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
